Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

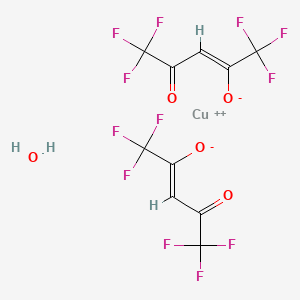

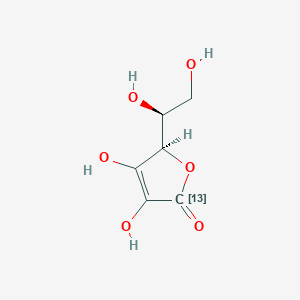

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a chemical compound with the molecular formula C44H24Cl6O2 . It is not classified as a hazardous compound .

Molecular Structure Analysis

The molecular structure of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) contains a total of 85 bonds, including 61 non-H bonds, 38 multiple bonds, 5 rotatable bonds, 2 double bonds, 36 aromatic bonds, 2 three-membered rings, 2 five-membered rings, 6 six-membered rings, 4 nine-membered rings, 2 aliphatic ethers, and 2 Oxiranes .Physical And Chemical Properties Analysis

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) has a molecular weight of 797.38 g/mol . It contains a total of 76 atoms, including 24 Hydrogen atoms, 44 Carbon atoms, 2 Oxygen atoms, and 6 Chlorine atoms .科学的研究の応用

Treatment of Malaria

Lumefantrine is an antimalarial agent . It is used in combination with artemether for the treatment of malaria . The lipid self-emulsifying system has been advanced as a promising delivery vehicle for improving the solubility and bioavailability of artemether and lumefantrine .

Anti-Inflammatory Applications

Lumefantrine has potential anti-inflammatory applications . COVID-19 and Plasmodium falciparum-infected Africans with previous long exposure to malaria have manifested attenuated inflammatory cytokines more than malaria-naive patients . Therefore, the ingestion of artemether-lumefantrine with enhanced solubility may further promote blunting of cytokines .

Solubility Enhancement

Lumefantrine has low water solubility, which limits its therapeutic potential . Researchers have aimed to design nanostructured lipid carriers (NLCs) for Lumefantrine to improve its oral administration .

Bioavailability Improvement

The lipid self-emulsifying system has been advanced as a promising delivery vehicle for improving the bioavailability of Lumefantrine . This system can help in improving the therapeutic potential of Lumefantrine .

Falsification Detection

Lumefantrine can be analyzed using a low-cost handheld near-infrared spectrometer in combination with the principal component analysis for drug falsification detection . This method allows detecting falsified drugs with no active pharmaceutical ingredient and identifying specifically a pharmaceutical tablet brand name .

Green Chromatography

Lumefantrine can be analyzed using the green and fast RP-HPLC technique using ethanol as a green organic solvent and acetic acid as a green pH modifier . This method allows for the optimal separation and analysis of tablets, and it can confirm falsified drugs detected by spectroscopy .

作用機序

Target of Action

The primary target of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum . These are the parasites responsible for malaria, a disease that poses a significant global health challenge.

Mode of Action

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is a blood schizonticide, meaning it is active against the erythrocytic (blood) stages of the Plasmodium parasite . It is thought that the administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .

Biochemical Pathways

It is known that the compound exerts its effects against the erythrocytic stages of plasmodium spp, disrupting the life cycle of the parasite and preventing it from reproducing within the host’s red blood cells .

Result of Action

The result of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)'s action is the clearance of Plasmodium parasites from the bloodstream of the infected individual . This leads to the alleviation of malaria symptoms and, in many cases, complete recovery from the disease.

Safety and Hazards

特性

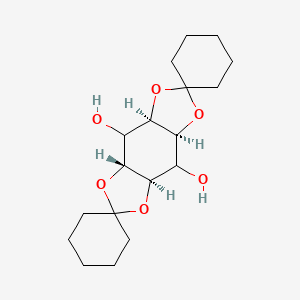

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) involves the conversion of Lumefantrine to its corresponding dioxiranyl intermediate, which is then dimerized to produce the final compound.", "Starting Materials": [ "Lumefantrine", "Oxone", "Sodium Hydroxide", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Lumefantrine is dissolved in methanol and treated with Oxone and sodium hydroxide at room temperature to form the dioxiranyl intermediate.", "Step 2: The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the dioxiranyl intermediate.", "Step 3: The dioxiranyl intermediate is then treated with sodium hydroxide and stirred at room temperature to promote dimerization and form Lumefantrine Dioxiranyl Dimer(E/Z-Mixture).", "Step 4: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

1795128-25-4 |

製品名 |

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) |

分子式 |

C₄₄H₂₄Cl₆O₂ |

分子量 |

797.38 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)